Product packaging for 4-Amino-5-methylpyridine-2-methanol(Cat. No.:CAS No. 1805513-80-7)

4-Amino-5-methylpyridine-2-methanol

Cat. No.: B6314939
CAS No.: 1805513-80-7
M. Wt: 138.17 g/mol
InChI Key: VNEYUWQILBWTDK-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are a significant class of heterocyclic compounds that have garnered immense interest in various fields of chemical research. sciencepublishinggroup.com These compounds are structurally related to benzene (B151609), with a nitrogen atom replacing one of the carbon-hydrogen units in the aromatic ring. This substitution imparts unique chemical properties to the pyridine ring, including weak basicity and high solubility in water. nih.gov Pyridine scaffolds are integral components of many naturally occurring molecules like vitamins and co-enzymes. nih.gov In contemporary chemical research, pyridine derivatives are extensively utilized as precursors in the synthesis of a wide array of agrochemicals, pharmaceuticals, dyes, and other valuable chemical products. researchgate.netyoutube.com Their versatile nature also makes them crucial as solvents and reagents in numerous organic reactions. youtube.com

Significance of Aminopyridines and Pyridine Methanol (B129727) Derivatives in Organic Synthesis

Among the vast family of pyridine derivatives, aminopyridines and pyridine methanols hold particular importance in the realm of organic synthesis. Aminopyridines, characterized by the presence of an amino group on the pyridine ring, serve as key building blocks for the construction of more complex heterocyclic systems. nih.gov They are recognized for their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them attractive scaffolds in medicinal chemistry. nih.govrsc.org The amino group can be readily modified, allowing for the introduction of various functional groups to fine-tune the molecule's properties. mdpi.com

Pyridine methanol derivatives, which feature a hydroxymethyl group attached to the pyridine ring, are also valuable intermediates in organic synthesis. The hydroxyl group can participate in a variety of chemical transformations, such as oxidation to aldehydes or carboxylic acids, and esterification reactions. These derivatives are crucial in the synthesis of ligands for coordination chemistry and as precursors for pharmacologically active compounds. nih.gov

Structural Peculiarities of 4-Amino-5-methylpyridine-2-methanol

This compound, the focus of this article, possesses a unique combination of functional groups that contribute to its distinct chemical character. The molecule integrates an aminopyridine core with a methyl group at the 5-position and a methanol group at the 2-position of the pyridine ring. This specific arrangement of substituents influences the electron distribution within the pyridine ring and the reactivity of the functional groups. The presence of the amino group at the 4-position, the methyl group at the 5-position, and the methanol group at the 2-position creates a specific steric and electronic environment that dictates its role in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B6314939 4-Amino-5-methylpyridine-2-methanol CAS No. 1805513-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-5-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEYUWQILBWTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivative Synthesis of 4 Amino 5 Methylpyridine 2 Methanol

Fundamental Reaction Mechanisms and Pathways

The reactivity of 4-Amino-5-methylpyridine-2-methanol is a composite of the reactions characteristic of its primary amine, hydroxymethyl group, and the pyridine (B92270) nucleus.

The primary amino group at the C4 position of the pyridine ring is a key site for nucleophilic reactions.

Nucleophilic Aromatic Substitution (SNAr): While the amino group itself is not a typical leaving group in classical SNAr reactions, its presence significantly influences the reactivity of the pyridine ring. However, strategies exist to activate the C-N bond for substitution. One such method involves the use of a pyrylium (B1242799) tetrafluoroborate (B81430) reagent (Pyry-BF4), which condenses with the aminopyridine to make the C-N bond susceptible to nucleophilic attack by various nucleophiles like alcohols, amines, and thiols. researchgate.net Another advanced approach utilizes a ruthenium(II) catalyst to enable SNAr reactions of aminopyridines with amines as nucleophiles. researchgate.netthieme-connect.comthieme-connect.de This catalytic method proceeds through a transient η⁶-pyridine complex, which activates the pyridyl C-N bond for cleavage. thieme-connect.comthieme-connect.de

Condensation Reactions: The primary amine can readily participate in condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones can form Schiff bases. A notable example is the reaction with pyridoxal, which results in the formation of a Schiff base ligand. researchgate.net Condensation reactions are crucial in building more complex molecular frameworks. For example, multicomponent reactions involving 2-aminopyridine (B139424), an aldehyde, and an isocyanide can lead to the formation of imidazo[1,2-a]pyridines. researchgate.net These reactions, often catalyzed, provide efficient routes to fused heterocyclic systems. wikipedia.org

Alkylation and Acylation: The amino group can be alkylated by reacting with alkyl halides. researchgate.net It can also be acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acyl chlorides in the presence of a base like triethylamine (B128534) can lead to N-acylated products. acs.org

A summary of representative reactions involving the primary amine group is presented in the table below.

Reaction TypeReagentsProduct TypeReference(s)
Nucleophilic Aromatic SubstitutionPyry-BF4, Nucleophile (ROH, RNH2, RSH)Substituted Pyridine researchgate.net
Catalytic Nucleophilic Aromatic SubstitutionRuthenium(II) catalyst, AminePyridylamine researchgate.netthieme-connect.comthieme-connect.de
CondensationPyridoxalSchiff Base researchgate.net
Multicomponent CondensationAldehyde, IsocyanideImidazo[1,2-a]pyridine researchgate.net
AlkylationAlkyl HalideN-Alkyl-4-aminopyridine researchgate.net
AcylationAcyl Chloride, TriethylamineN-Acyl-4-aminopyridine acs.org

The hydroxymethyl group at the C2 position offers another site for chemical modification.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Various oxidizing agents can be employed for this transformation. For example, oxidation of hydroxymethylpyridines can be achieved using chromium(VI) reagents. researchgate.net Electrocatalytic methods using modified electrodes, such as platinum-palladium nanoclusters on polypyrrole, have also been shown to effectively oxidize 4-(hydroxymethyl)pyridine. researchgate.net A photoredox method has been developed for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides, which can also be seen as a reverse process of oxidation. acs.org

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically carried out in the presence of an acid catalyst.

The following table summarizes key reactions of the hydroxymethyl group.

Reaction TypeReagents/ConditionsProduct TypeReference(s)
OxidationChromium(VI)Aldehyde, Carboxylic Acid researchgate.net
Electrocatalytic OxidationPt-Pd/PPy/ITO electrodeAldehyde researchgate.net
EsterificationCarboxylic Acid/DerivativeEsterN/A

The pyridine ring itself is susceptible to both electrophilic and nucleophilic attack, with the position of substitution being directed by the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the activating amino group at the C4 position directs incoming electrophiles primarily to the C3 and C5 positions. Reactions like nitration and halogenation can occur, often requiring vigorous conditions. youtube.com For instance, bromination of 2-aminopyridines has been studied, showing that the reaction proceeds on the free base. rsc.org The reactivity of aminopyridines in electrophilic substitution can be influenced by the reaction conditions and the specific electrophile used. acs.orgrsc.org

Nucleophilic Aromatic Substitution: The pyridine ring is inherently more susceptible to nucleophilic attack than benzene, particularly at the C2, C4, and C6 positions. quimicaorganica.org In this compound, the presence of a good leaving group at the C2 or C6 position would facilitate nucleophilic substitution. A common synthetic route to the related compound 4-Amino-5-methylpyridin-2-ol involves the nucleophilic substitution of a chloro group at the C2 position by a hydroxide (B78521) ion. chemicalbook.comgoogle.comchemicalbook.comgoogle.com This highlights the susceptibility of the C2 position to nucleophilic attack.

Synthesis of Advanced Derivatives

The functional groups of this compound serve as handles for the synthesis of a wide array of more complex derivatives.

Selective functionalization at different positions of the pyridine ring is a key strategy for creating diverse derivatives. The inherent reactivity patterns of the substituted pyridine ring can be exploited, or directing groups can be employed to achieve regioselectivity. For example, methods for the C4-selective functionalization of pyridines have been developed, which can be applied to a range of pyridine-containing molecules. digitellinc.comrsc.org These methods often involve the formation of pyridinium (B92312) intermediates to activate the ring for nucleophilic attack. nih.gov

The pyridine ring of this compound is an excellent scaffold for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. ias.ac.in The amino and hydroxymethyl groups can be utilized in cyclization reactions to form rings fused to the pyridine core.

For example, 4-aminopyridine (B3432731) derivatives are key starting materials for the synthesis of pyrido[4,5-d]pyrimidines . researchgate.net These are typically formed through condensation reactions with pyrimidine (B1678525) precursors. Multicomponent reactions offer an efficient pathway to such fused systems. rsc.orgsharif.edu For instance, the reaction of 6-aminouracil (B15529) derivatives with aldehydes and primary amines can yield pyrimido[4,5-d]pyrimidine (B13093195) structures. researchgate.net

Similarly, the synthesis of pyrido[4,3-d]pyrimidines and pyrido[2,3-d]pyrimidines often utilizes aminopyridine precursors. rsc.orgnih.gov The synthesis of pyrido[2,3-d]pyrimidines can be achieved through the reaction of 6-amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile with various reagents. researchgate.net These fused systems are of significant interest due to their diverse biological activities. nih.gov

The synthesis of various fused heterocycles starting from pyridine derivatives is a broad and active area of research, with numerous strategies being developed to access these complex molecular architectures. ias.ac.inorganic-chemistry.orgrsc.org

Ligand Chemistry and Metal Complexation Studies

The unique structural arrangement of this compound, featuring a pyridine ring, an amino group, and a hydroxymethyl group, makes it a versatile ligand in coordination chemistry. The presence of multiple potential donor atoms—the pyridine nitrogen (N_py), the amino nitrogen (N_am), and the methanol (B129727) oxygen (O)—allows for various coordination modes, leading to the formation of a diverse range of metal complexes with interesting structural and catalytic properties.

The coordination behavior of aminopyridine-based ligands is dictated by the spatial arrangement and electronic properties of their donor atoms. In ligands like this compound, the pyridine nitrogen and the oxygen of the hydroxymethyl group are often positioned to form a stable five- or six-membered chelate ring with a metal center. This N,O-bidentate coordination is a common and stable binding mode.

Amino-containing heterocyclic N-donor ligands, such as aminopyridines, are versatile because they can bind to metals through the ring nitrogen atom, the exocyclic amino group, or both simultaneously in either a chelating or bridging fashion. sciencenet.cn The specific coordination is influenced by factors like the metal ion's nature, the reaction conditions, and the presence of other ligands. For instance, in a 1D Mn(II) coordination polymer, the metal centers were shown to coordinate with two nitrogen atoms from pyridine rings and two oxygen atoms from hydroxyl groups, resulting in an octahedral geometry. nih.gov

Different coordination motifs can be intentionally promoted. Studies on imine ligands have shown that an N,N',N''-donating ligand can lead to a mononuclear copper(II) complex, whereas a similar N,N',O-donating ligand produces a binuclear complex. nih.gov This demonstrates that the choice of donor atoms within the ligand structure is a critical determinant of the final complex's nuclearity and geometry.

Table 1: Common Coordination Modes of Substituted Pyridine Ligands

Coordination ModeDonor Atoms InvolvedDescription
MonodentatePyridine NitrogenThe ligand binds to the metal center solely through the nitrogen atom of the pyridine ring.
Bidentate ChelatingPyridine Nitrogen, Amino NitrogenThe ligand forms a chelate ring by coordinating through both the pyridine and the exocyclic amino nitrogen atoms.
Bidentate ChelatingPyridine Nitrogen, Methanol OxygenA common mode for pyridyl-methanol ligands, forming a stable chelate ring through N- and O-coordination.
BridgingPyridine Nitrogen and/or Amino GroupThe ligand links two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The synthesis of metal complexes with aminopyridine-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, a series of transition metal complexes of a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand were successfully prepared by reacting the ligand with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) salts in an alcoholic medium. nih.gov Similarly, complexes of essential amino acids have been prepared by reacting the chloride salt of a transition metal with the sodium salt of the amino acid. jocpr.com A common synthetic strategy involves dissolving the ligand and the metal salt, such as CuCl₂·2H₂O or CoCl₂·6H₂O, in a solvent like methanol or ethanol (B145695) and allowing the reaction to proceed, often with gentle heating or refluxing. ias.ac.innih.gov

The characterization of these newly synthesized complexes is crucial to determine their structure, composition, and properties. A combination of analytical techniques is employed for a comprehensive analysis.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the empirical formula.

Spectroscopic Methods:

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the functional groups (e.g., C=N of the pyridine ring, N-H of the amino group, O-H of the methanol group) upon complexation indicates their involvement in bonding with the metal ion. nih.govjocpr.com

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and helps in deducing the geometry of the metal center (e.g., tetrahedral, square planar, octahedral). nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex, including bond lengths, bond angles, and the coordination geometry around the metal ion. nih.gov

Magnetic Susceptibility and Conductivity Measurements: These measurements provide insights into the electronic structure and geometry of the complex (e.g., distinguishing between high-spin and low-spin complexes) and whether the complex is an electrolyte in solution. nih.gov

Table 2: Characterization Techniques for Metal Complexes

TechniqueInformation ObtainedReference Example
Elemental AnalysisStoichiometry and empirical formulaConfirms the ratio of metal to ligand in synthesized complexes. ias.ac.in
FTIR SpectroscopyIdentification of ligand coordination sites (e.g., shifts in ν(C=N), ν(N-H), ν(O-H))IR spectroscopy confirms ligand coordination to metal ions through carboxyl and amine groups in amino acid complexes. jocpr.com
UV-Visible SpectroscopyElectronic transitions and coordination geometryA tetrahedral geometry was suggested for Ni(II), Zn(II), and Cd(II) complexes, while Cu(II) complexes exhibited a square planar structure. nih.gov
NMR SpectroscopyStructural elucidation in solutionUsed to determine the structure of newly synthesized copper, cobalt, nickel, and manganese complexes. ias.ac.in
X-ray DiffractionPrecise 3D molecular structure, bond lengths, and anglesDetermined the octahedral coordination environment of Mn(II) in a coordination polymer. nih.gov

Metal complexes derived from aminopyridine ligands have garnered significant interest for their potential as catalysts in various organic transformations. The ligand framework can be systematically modified to tune the electronic and steric properties of the metal center, thereby optimizing catalytic performance.

Group-IV metal complexes stabilized by aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization. researchgate.net These catalysts, often activated by methylaluminoxane (B55162) (MAO), have shown good activities in producing high-molecular-weight polymers. researchgate.net The catalytic mechanism generally involves the coordination of the olefin to the vacant d-orbital of the metal center, followed by insertion into the metal-alkyl bond, leading to chain propagation. researchgate.net

In the field of transfer hydrogenation, iridium piano-stool complexes bearing bidentate (pyridinylmethyl)sulfonamide ligands have been investigated. nih.gov The catalytic cycle involves two key steps: the formation of a metal-hydride species and the subsequent donation of the hydride to the substrate. nih.gov Studies have shown that the rate-determining step can be controlled by altering the electronic properties of the pyridine ligand. Electron-withdrawing substituents on the pyridine ring can facilitate the hydride donation step, enhancing catalytic activity. nih.gov

Complexes of copper, cobalt, nickel, and manganese containing an amino-o-ethylpyridine-2-carboximidate ligand have demonstrated good catalytic activity in the Henry reaction (a nitroaldol reaction). ias.ac.in These complexes effectively catalyzed the reaction between an aldehyde and a nitroalkane to form β-nitro alcohols, with conversions reaching up to 87%. ias.ac.in The proposed mechanism likely involves the metal center acting as a Lewis acid to activate the aldehyde, while the ligand may play a role in substrate orientation or proton transfer steps.

The versatility of these ligand-metal systems opens up avenues for a wide range of catalytic applications, from polymerization to fine chemical synthesis. ias.ac.inresearchgate.net

Table 3: Catalytic Applications of Aminopyridine-based Metal Complexes

Metal Complex SystemCatalytic ReactionKey Findings
Group-IV metals with aminopyridinato ligandsOlefin PolymerizationProduce high-molecular-weight polymers; activity can be tuned by modifying the ligand structure. researchgate.net
Iridium with (pyridinylmethyl)sulfonamide ligandsTransfer HydrogenationCatalytic activity can be systematically tuned by changing the electronic contribution of the bidentate ligand. nih.gov
Cu, Co, Ni, Mn with amino-o-ethylpyridine-2-carboximidateHenry ReactionGood catalytic effects were achieved, with reaction conversions ranging from 69–87%. ias.ac.in

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 4-Amino-5-methylpyridine-2-methanol, are not documented in the available scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The characteristic vibrational frequencies corresponding to the functional groups of this compound (e.g., N-H stretches of the amino group, O-H stretch of the methanol (B129727), C-N, and C-O stretches, and pyridine (B92270) ring vibrations) from experimental IR and Raman spectra have not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Information regarding the UV-Vis absorption maxima (λmax) and corresponding molar absorptivity values, which detail the electronic transitions within this compound, is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight can be calculated, experimental mass spectrometry data, including the molecular ion peak (M+) and the characteristic fragmentation pattern for this compound, are not present in surveyed databases or literature.

X-ray Crystallography for Precise Solid-State Structure Determination

There are no published crystal structures for this compound. Consequently, precise data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, as determined by X-ray crystallography, are unavailable.

Other Advanced Analytical Techniques for Purity Assessment and Composition Verification (e.g., Elemental Analysis, High-Performance Liquid Chromatography)

Specific methodologies and results from techniques like High-Performance Liquid Chromatography (HPLC) for purity assessment or elemental analysis to confirm the empirical formula of this compound have not been found in the course of the research.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular properties. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-Amino-5-methylpyridine-2-methanol. Ab initio methods, while more computationally intensive, can offer even higher accuracy.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC2-C3~1.39 Å
C3-C4~1.40 Å
C4-N (amino)~1.38 Å
C2-O (hydroxyl)~1.37 Å
Bond AngleC2-C3-C4~118°
C3-C4-N (amino)~121°
Dihedral AngleH-O-C2-C3~180° (for planarity)
Note: This data is illustrative and would require specific DFT calculations for validation.

Frontier Molecular Orbital (FMO) theory is key to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO Energy-5.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.0 eV
Note: This data is illustrative and would require specific DFT calculations for validation.

Computational methods can predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be correlated with experimental spectra to confirm the molecular structure and understand its spectroscopic signatures. For instance, calculated IR frequencies can be assigned to specific vibrational modes of the amino, methyl, and hydroxyl functional groups.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red) would indicate electron-rich areas, such as around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, which are prone to electrophilic attack. Regions of positive potential (blue) would highlight electron-deficient areas, which are susceptible to nucleophilic attack.

Analysis of Non-Covalent Interactions and Intermolecular Forces (e.g., Hydrogen Bonding, van der Waals Interactions, Natural Bond Orbital (NBO) Analysis)

Non-covalent interactions are crucial for understanding the condensed-phase behavior of molecules, including their crystal packing and biological interactions. The amino and hydroxyl groups in this compound are capable of forming strong hydrogen bonds, which would significantly influence its physical properties. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions in detail. NBO analysis can quantify the strength of hydrogen bonds and other charge-transfer interactions between different parts of the molecule or between adjacent molecules. researchgate.net

Derivation of Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

These descriptors are useful for comparing the reactivity of different molecules and for predicting the course of chemical reactions.

Table 3: Hypothetical Chemical Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value
Electronegativity (χ)-(E_HOMO + E_LUMO) / 23.0 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.5 eV
Chemical Softness (S)1 / (2η)0.2 eV⁻¹
Note: This data is illustrative and would require specific DFT calculations for validation.

Lack of Publicly Available Data for "this compound"

Following an extensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical studies specifically investigating the solvent effects on the electronic and structural properties of the compound This compound . Therefore, the generation of a detailed article with specific research findings and data tables as per the requested outline is not possible at this time.

While general principles of computational chemistry allow for the theoretical modeling of such effects, and studies on related molecules exist, the strict requirement to focus solely on "this compound" and to include detailed, sourced research findings prevents the creation of the specified content.

General theoretical studies on similar heterocyclic compounds, such as other aminopyridine derivatives and their tautomers, indicate that solvent polarity can significantly influence molecular geometry, electronic distribution, and tautomeric equilibrium. researchgate.netrsc.orgresearchgate.net For instance, computational models like the Polarizable Continuum Model (PCM) are often used to simulate how a solvent's dielectric constant affects a molecule's stability and electronic properties. researchgate.net Research on related compounds has shown that polar solvents can stabilize more polar tautomers and influence intramolecular hydrogen bonding. researchgate.net

However, without specific studies on This compound , any discussion would be hypothetical and would not meet the requirement for scientifically accurate, sourced data for this particular compound.

Emerging Applications and Future Research Directions

Applications in Advanced Materials Science (e.g., Non-Linear Optical Materials, Polymer Components)

While specific studies on 4-Amino-5-methylpyridine-2-methanol in materials science are not yet prevalent, its molecular structure suggests potential as a valuable component in advanced materials. Pyridine (B92270) derivatives are widely explored for various material applications. The functional groups on this compound—an electron-donating amino group, a methyl group, and a reactive methanol (B129727) group—make it a promising candidate for investigation as a monomer or functional additive in polymers.

For instance, the development of functional polyimides often involves the computational screening and synthesis of novel diamine monomers to create materials with specific colors or properties. acs.org The diamine nature of molecules like this compound could allow it to be incorporated into polymer backbones, potentially imparting unique thermal, optical, or mechanical properties. The presence of the pyridine ring, known for its electronic and coordination capabilities, could also be exploited in the design of materials with non-linear optical (NLO) properties or as components in metal-organic frameworks (MOFs). Future research could focus on synthesizing polymers incorporating this molecule and characterizing their properties.

Role as Versatile Building Blocks in Complex Organic Architectures

The pyridine scaffold is a cornerstone in medicinal chemistry and organic synthesis. nih.govrsc.org Aminopyridines, in particular, serve as precursors for a wide range of heterocyclic compounds with diverse biological activities. rsc.orgnih.gov The true potential of this compound as a versatile building block is best illustrated by its close structural analog, 4-Amino-5-methylpyridin-2-ol (also known as 4-Amino-5-methyl-2(1H)-pyridinone). This related compound is a crucial intermediate in the synthesis of Finerenone, a nonsteroidal, selective mineralocorticoid receptor (MR) antagonist used to treat cardiovascular and renal diseases. chemicalbook.comgoogle.com

The synthesis of Finerenone demonstrates the utility of the 4-amino-5-methylpyridine core in constructing complex, biologically active molecules. chemicalbook.comgoogle.com The functional groups on this scaffold allow for precise, regioselective reactions to build the final drug structure. Given this precedent, this compound, with its additional reactive methanol handle, offers an alternative and potentially more versatile starting point for creating new complex organic architectures and pharmaceutical agents.

Potential Contributions to Environmental Chemistry

The application of pyridine derivatives in environmental chemistry is an area of growing interest. Although direct environmental applications for this compound have not been reported, the reactivity of related compounds suggests several potential uses.

One promising area is in the catalytic reduction of carbon dioxide. Studies have shown that 4-aminopyridine (B3432731) can act as a catalyst for the electrochemical reduction of CO2 to methanol, a process of significant environmental importance for carbon capture and utilization. researchgate.net The structural similarity of this compound suggests it could be investigated for similar catalytic activities.

Furthermore, pyridine derivatives are studied for their reactions with atmospheric radicals, which is crucial for understanding environmental fate and transformation processes. nih.gov Research into how compounds like this compound interact with environmental oxidants could provide valuable data for atmospheric models. There is also potential for its use in environmental remediation. A related compound, (4-Amino-2-methylpyrimidin-5-yl)methanol, has been investigated for its potential in wastewater treatment due to its ability to bind to microcapsules and prevent the release of pollutants. biosynth.com This suggests that the aminopyridine methanol structure could be a valuable motif for designing new materials for environmental cleanup.

Further Development and Implementation of Sustainable Synthetic Methodologies

The production of pyridine derivatives is increasingly focused on green and sustainable chemistry to minimize environmental impact and improve industrial efficiency. nih.govresearchgate.net Modern synthetic strategies emphasize one-pot reactions, the use of environmentally friendly solvents, microwave-assisted synthesis, and reusable catalysts. researchgate.netnih.govbhu.ac.in

A key challenge in industrial synthesis is the development of scalable, cost-effective, and clean processes. quickcompany.in For the closely related intermediate 4-amino-5-methylpyridinone, traditional syntheses often involved multiple steps and harsh reagents. google.com However, recent innovations have led to more sustainable methods. One patented process describes a high-yield synthesis that avoids chromatography and uses more environmentally benign reagents in a high-pressure reactor. google.com Another approach involves the direct reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia (B1221849), representing a more efficient route. google.com

Future development for this compound would likely follow these trends, aiming for processes that reduce waste, avoid hazardous materials, and are suitable for large-scale production. quickcompany.in The use of bio-renewable feedstocks, such as glycerol, is also being explored for the synthesis of pyridine bases, presenting another avenue for greening the production of this class of compounds. researchgate.net

The table below summarizes a modern, more sustainable approach patented for the synthesis of the related compound, 4-amino-5-methylpyridinone.

Starting MaterialReagents & ConditionsYieldKey Advantages
4-hydroxy-5-methyl-1H-pyridin-2-oneAmmonia, Ammonium (B1175870) Bromide, Autoclave (High-Pressure Reactor), 170°C, 20 hours68-71%Avoids chromatography, efficient, suitable for scale-up. google.com
2-chloro-5-methylpyridin-4-aminePotassium Hydroxide (B78521) (KOH), Methanol, Autoclave, 180°C~84%High yield and purity (>99%), direct conversion. google.com

Future Research Opportunities in Structure-Reactivity Relationship Elucidation

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to unlocking its potential. For this compound, future research will need to elucidate how its three distinct functional groups—the C4-amino, C5-methyl, and C2-methanol groups—collectively influence its properties.

Studies on substituted pyridines show that functional groups significantly impact the electronic environment of the pyridine ring. nih.govdigitalnz.org

Amino Group (-NH₂): This group is a strong electron-donor, increasing the nucleophilicity of the pyridine ring and influencing its basicity.

Methanol Group (-CH₂OH): The hydroxymethyl group can participate in reactions such as esterification or oxidation, and it can act as a hydrogen-bond donor, affecting solubility and intermolecular interactions.

Methyl Group (-CH₃): This group provides steric bulk and has a modest electron-donating effect, which can modulate the reactivity of adjacent functional groups.

Research has demonstrated that modifying substituents on a pyridine ring can precisely tune the electronic properties and catalytic activity of resulting metal complexes without altering their core geometry. nih.gov A systematic study of this compound through kinetic analyses, computational modeling, and spectroscopic methods would provide a detailed understanding of its reactivity, guiding its rational design for specific applications in catalysis, materials, and medicinal chemistry. nih.govnih.gov

Identification of Current Challenges and Future Perspectives in Synthesis and Application Development

Despite its potential, the development and application of this compound face several challenges that also define its future research landscape.

The most significant challenge is the current lack of dedicated research on this specific compound. While its potential can be inferred from analogs, empirical data is needed to validate these hypotheses. Therefore, a primary future perspective is the targeted synthesis and comprehensive characterization of the molecule, followed by systematic screening for the potential applications outlined above.

From a synthetic standpoint, a major challenge is the development of an industrial-scale process that is both cost-effective and environmentally friendly. quickcompany.in Many traditional multi-step syntheses for pyridine derivatives are not suitable for large-scale production due to low yields, hazardous by-products, and the need for costly purification methods like chromatography. google.comgoogle.com

The table below outlines the key challenges and corresponding future research directions.

ChallengeFuture Perspective / Research Direction
Lack of Specific Data: Limited published research on the synthesis, properties, and applications of this compound.Targeted synthesis and full characterization (NMR, MS, IR, etc.). Systematic screening for activity in materials science, catalysis, and as a biological scaffold.
Scalable Synthesis: The need for a cost-effective and high-yield synthesis route suitable for industrial production.Development of a one-pot or streamlined synthesis process. Optimization of reaction conditions (catalyst, solvent, temperature) to maximize yield and purity while minimizing cost. quickcompany.in
Green Chemistry: Avoiding hazardous reagents, solvents, and excessive waste generation in the synthetic process.Implementation of green chemistry principles: use of bio-based starting materials, non-toxic solvents, reusable catalysts, and processes that minimize effluent. researchgate.netbhu.ac.inresearchgate.net
Application Validation: Moving from theoretical potential to demonstrated utility.Conduct proof-of-concept studies: polymerize the monomer to test material properties, evaluate its performance in catalytic CO2 reduction, and synthesize derivatives for biological screening.

Addressing these challenges through focused research will be crucial to unlocking the full potential of this compound as a valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the key functional groups in 4-Amino-5-methylpyridine-2-methanol, and how do they influence its chemical reactivity?

  • Answer : The compound contains an amino group (-NH₂) at the 4-position and a hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine ring. These groups enable diverse reactivity:

  • The amino group facilitates hydrogen bonding and participation in nucleophilic substitution or condensation reactions.
  • The hydroxymethyl group allows for oxidation to carboxylic acids or esterification, broadening synthetic utility.
  • Comparative studies with analogs lacking these groups (e.g., 5-amino-2-(trifluoromethyl)pyridine) highlight their role in enhancing solubility and bioactivity .

Q. What are standard methods for synthesizing this compound?

  • Answer : Common synthesis routes include:

  • Nucleophilic substitution : Reacting halogenated pyridine precursors (e.g., 4-chloro-5-methylpyridine-2-carbaldehyde) with ammonia under controlled pH and temperature to introduce the amino group .
  • Reduction of esters : Reducing pyridine-2-carboxylate derivatives using LiAlH₄ or NaBH₄ to yield the hydroxymethyl group .
  • Purity is verified via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How is the compound characterized structurally?

  • Answer : Analytical techniques include:

  • ¹H/¹³C NMR : To confirm the positions of amino and hydroxymethyl groups via chemical shifts (e.g., δ ~4.5 ppm for -CH₂OH) .
  • Mass spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]+ peak at m/z 139.16) .
  • X-ray crystallography : Resolves stereochemical details, though limited data exists for this compound .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Answer : Strategies include:

  • Catalyst screening : Testing palladium or copper catalysts for amination steps to reduce byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for hydroxymethylation .
  • Flow chemistry : Continuous flow systems may improve temperature control and reproducibility .

Q. How should contradictory data on the compound’s biological activity be resolved?

  • Answer : Contradictions may arise from:

  • Variability in assay conditions (e.g., pH, solvent). Standardize protocols using phosphate-buffered saline (PBS) or DMSO controls .
  • Impurities in batches . Use high-performance liquid chromatography (HPLC) to verify purity (>95%) and correlate with bioactivity .
  • Structural analogs : Compare activity with derivatives (e.g., 4-amino-2-methylpyrimidinemethanol) to isolate functional group contributions .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Answer : Advanced approaches include:

  • Molecular docking : Software like AutoDock Vina models binding affinities with enzymes (e.g., kinases) .
  • Density functional theory (DFT) : Calculates electron distribution to predict reactivity at the amino and hydroxymethyl sites .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can the compound be functionalized for applications in drug discovery?

  • Answer : Key modifications include:

  • Acylation of the amino group : Introducing acetyl or sulfonamide moieties to enhance pharmacokinetics .
  • Esterification of the hydroxymethyl group : Creating prodrugs with improved membrane permeability .
  • Metal coordination : Complexation with transition metals (e.g., Cu²⁺) for antimicrobial or anticancer studies .

Methodological Best Practices

  • Handling and Safety :
    • Use PPE (gloves, goggles) due to skin/eye irritation risks .
    • Store in airtight containers at -20°C to prevent degradation .
  • Data Validation :
    • Cross-reference NMR assignments with databases (e.g., PubChem) .
    • Validate biological activity via dose-response curves and IC₅₀ calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.